molecular formula C19H23N3O2S B2541078 2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034316-82-8

2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2541078
CAS No.: 2034316-82-8
M. Wt: 357.47
InChI Key: AQEWZBOSIIABCZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features a pyrrolidine ring, a dimethylpyrimidinyl group, and a benzylsulfanyl moiety

Scientific Research Applications

2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the dimethylpyrimidinyl group and the benzylsulfanyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinyl group or the ketone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-10-15(2)21-19(20-14)24-17-8-9-22(11-17)18(23)13-25-12-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEWZBOSIIABCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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